molecular formula C18H13BO2 B13407031 Benzo[c]phenanthren-5-ylboronic acid

Benzo[c]phenanthren-5-ylboronic acid

Cat. No.: B13407031
M. Wt: 272.1 g/mol
InChI Key: QIXXMBYCFDAKNW-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-5-ylboronic acid is an organoboron compound with the molecular formula C18H13BO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]phenanthren-5-ylboronic acid typically involves the borylation of haloarenes. One common method is the photoinduced borylation of haloarenes, which provides boronic acids and boronic esters under metal- and additive-free conditions . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Benzo[c]phenanthren-5-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Hydrogen gas in the presence of Raney nickel.

    Substitution: Bromine in an inert solvent.

Major Products:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Scientific Research Applications

Benzo[c]phenanthren-5-ylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[c]phenanthren-5-ylboronic acid in chemical reactions involves the formation of tetracoordinate boron intermediates. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Naphthylboronic acid
  • Anthracenylboronic acid

Comparison: Benzo[c]phenanthren-5-ylboronic acid is unique due to its polycyclic aromatic structure, which imparts distinct reactivity and stability compared to simpler boronic acids like phenylboronic acid. Its larger aromatic system can influence the electronic properties and steric effects in chemical reactions, making it a valuable reagent in specific synthetic applications.

Properties

Molecular Formula

C18H13BO2

Molecular Weight

272.1 g/mol

IUPAC Name

benzo[c]phenanthren-5-ylboronic acid

InChI

InChI=1S/C18H13BO2/c20-19(21)17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11,20-21H

InChI Key

QIXXMBYCFDAKNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14)(O)O

Origin of Product

United States

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